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molecular formula C19H16F4N2O4 B3167131 Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate CAS No. 917389-21-0

Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate

Cat. No. B3167131
M. Wt: 412.3 g/mol
InChI Key: ZOBYBACEALCILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372972B2

Procedure details

Methyl (2E)-3-{3-fluoro-2-[({[2-methoxy-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]-phenyl}acrylate (50 g) is suspended in acetone (1.2 l) and treated with 1,8-diazobicyclo[5.4.0]undec-7-ene (3.7 g). The suspension is warmed to reflux (ca. 56° C.) and stirred for 4 h. The resulting clear solution is filtered warm through kieselguhr (5 g). The kieselguhr is rinsed with warm acetone (100 ml). Subsequently, acetone (550 g) is distilled off. The resulting suspension is cooled to 0° C. in the course of 3 h and stirred. The product is filtered off with suction, washed twice with cold acetone (50 ml) and dried at 45° C. overnight in the vacuum drying oven using entraining nitrogen. A total of 44.5 g of methyl {8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate are obtained as a solid, corresponding to 89% of theory.
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:14][C:15]([NH:17][C:18]2[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=2[O:28][CH3:29])=[O:16])=[C:4](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][CH:7]=1>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:14][C:15](=[O:16])[N:17]([C:18]1[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=1[O:28][CH3:29])[CH:8]2[CH2:9][C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)/C=C/C(=O)OC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
Step Two
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
3.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is warmed
FILTRATION
Type
FILTRATION
Details
The resulting clear solution is filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm through kieselguhr (5 g)
WASH
Type
WASH
Details
The kieselguhr is rinsed with warm acetone (100 ml)
DISTILLATION
Type
DISTILLATION
Details
Subsequently, acetone (550 g) is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to 0° C. in the course of 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
WASH
Type
WASH
Details
washed twice with cold acetone (50 ml)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. overnight in the vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=CC=C2C(N(C(NC12)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44.5 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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